Aszonalenine

Vue d'ensemble

Description

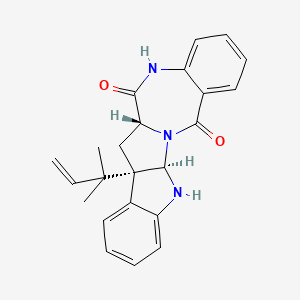

L’aszonalenin est un alcaloïde produit par des espèces de champignons Neosartorya et Aspergillus . C’est une neurotoxine qui appartient à la classe des dérivés de l’indole, composés des acides aminés tryptophane et acide anthranilique . L’aszonalenin porte un groupement prényl inversé en position C3 du cycle indoline .

Applications De Recherche Scientifique

Aszonalenin has several scientific research applications:

Mécanisme D'action

Le mécanisme d’action de l’aszonalenin implique son interaction avec des cibles moléculaires et des voies spécifiques :

Inhibition des métastases tumorales : L’épi-aszonalenin A inhibe l’activité des métalloprotéinases matricielles et du facteur de croissance de l’endothélium vasculaire, réduisant ainsi l’invasion et les métastases des cellules tumorales.

Voies de signalisation cellulaire : Il régule la phosphorylation des protéines kinases activées en aval par les mitogènes, des voies PI3K/AKT et NF-κB, qui sont cruciales pour la migration et l’invasion cellulaires.

Analyse Biochimique

Biochemical Properties

Aszonalenin plays a crucial role in biochemical reactions, particularly as an α-glucosidase inhibitor . This enzyme is essential in carbohydrate metabolism, and its inhibition can help manage conditions like type 2 diabetes . Aszonalenin interacts with α-glucosidase in a noncompetitive manner, differing from other inhibitors like acarbose . Additionally, Aszonalenin is derived from the condensation of tryptophan and anthranilic acid, followed by prenylation .

Cellular Effects

Aszonalenin has notable effects on various cell types and cellular processes. It influences cell function by inhibiting α-glucosidase, thereby affecting carbohydrate metabolism . This inhibition can lead to reduced glucose absorption in the intestines, impacting cell signaling pathways and gene expression related to glucose metabolism . Furthermore, Aszonalenin’s role in inhibiting α-glucosidase can modulate cellular metabolism, potentially offering therapeutic benefits for managing hyperglycemia .

Molecular Mechanism

The molecular mechanism of Aszonalenin involves its interaction with α-glucosidase. Aszonalenin binds to the enzyme in a noncompetitive manner, inhibiting its activity . This binding interaction prevents the enzyme from breaking down carbohydrates into glucose, thereby reducing glucose absorption . Additionally, Aszonalenin’s structure, derived from tryptophan and anthranilic acid, allows it to effectively inhibit α-glucosidase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aszonalenin have been observed over time. The compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that Aszonalenin remains stable under specific conditions, maintaining its inhibitory activity against α-glucosidase . Long-term effects on cellular function have also been noted, with sustained inhibition of α-glucosidase leading to prolonged reductions in glucose absorption .

Dosage Effects in Animal Models

The effects of Aszonalenin vary with different dosages in animal models. At lower doses, Aszonalenin effectively inhibits α-glucosidase without causing significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal discomfort and potential liver toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Aszonalenin is involved in specific metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with α-glucosidase, inhibiting its activity and thereby affecting the breakdown of carbohydrates into glucose . This interaction can influence metabolic flux and metabolite levels, potentially offering therapeutic benefits for managing conditions like type 2 diabetes .

Transport and Distribution

Within cells and tissues, Aszonalenin is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, Aszonalenin’s localization and accumulation within specific tissues can impact its efficacy and therapeutic potential .

Subcellular Localization

Aszonalenin’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence Aszonalenin’s inhibitory activity against α-glucosidase and its overall therapeutic potential .

Méthodes De Préparation

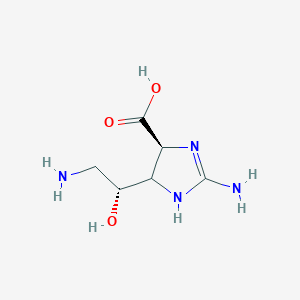

Voies de synthèse et conditions de réaction : La synthèse de l’aszonalenin implique l’utilisation de deux prényltransférases recombinantes, AnaPT et CdpNPT . AnaPT de Neosartorya fischeri catalyse la prénylation en C3 de la benzodiazépinedione, tandis que CdpNPT d’Aspergillus fumigatus catalyse la prénylation en N1 de dipeptides cycliques contenant du tryptophane . Ces enzymes introduisent des groupements prényl de côtés opposés du système cyclique indoline, ce qui permet la synthèse chimioenzymatique de quatre stéréoisomères de l’aszonalenin .

Méthodes de production industrielle : La production industrielle de l’aszonalenin implique généralement la fermentation d’espèces de Neosartorya ou d’Aspergillus dans des conditions contrôlées. Les champignons sont cultivés dans un milieu contenant du dextrose, de l’extrait de malt et de l’extrait de levure, et le composé est extrait et purifié du bouillon de fermentation .

Analyse Des Réactions Chimiques

Types de réactions : L’aszonalenin subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution .

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme l’hydroxyde de sodium ou le carbonate de potassium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de l’aszonalenin peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des dérivés indoline réduits .

4. Applications de la recherche scientifique

L’aszonalenin a plusieurs applications de recherche scientifique :

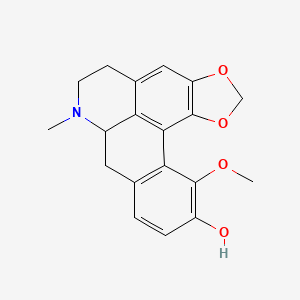

Comparaison Avec Des Composés Similaires

L’aszonalenin est unique parmi les dérivés de l’indole en raison de son groupement prényl inversé et de ses activités biologiques spécifiques . Des composés similaires incluent :

Roquefortine C : Trouvée dans Penicillium roqueforti, elle a une structure indolique similaire mais des activités biologiques différentes.

5-N-Acetylardeemin : Produit par Neosartorya fischeri, c’est un autre dérivé de l’indole avec des fonctions biologiques uniques.

Ces composés mettent en évidence la diversité et le potentiel des dérivés de l’indole dans diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-4-22(2,3)23-13-18-19(27)24-16-11-7-5-9-14(16)20(28)26(18)21(23)25-17-12-8-6-10-15(17)23/h4-12,18,21,25H,1,13H2,2-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLMMDWEIUEKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12CC3C(=O)NC4=CC=CC=C4C(=O)N3C1NC5=CC=CC=C25 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398686 | |

| Record name | ASZONALENIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81797-27-5 | |

| Record name | ASZONALENIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ASZONALENIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(4-Ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole](/img/structure/B1229126.png)

![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)